![molecular formula C11H14N2O3 B13823487 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo- CAS No. 35615-77-1](/img/structure/B13823487.png)
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Dimroth rearrangement is a well-known reaction that can be employed to synthesize this compound. This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings or their substituents via ring opening and closure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The specific pathways and molecular targets depend on the compound’s structure and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Similar in structure but with different substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares the pyrimidine ring but lacks the fused pyridine ring.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-]pyrimidine: Another heterocyclic compound with a different ring structure.
Uniqueness
The uniqueness of 4,6,7,8-Tetrahydro-1,6-dimethyl-4-oxo-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35615-77-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,6-dimethyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-3-5-9-12(2)6-8(11(15)16)10(14)13(7)9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FVBPWWTWFCTXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


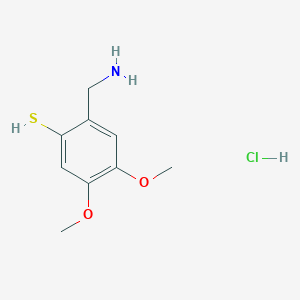
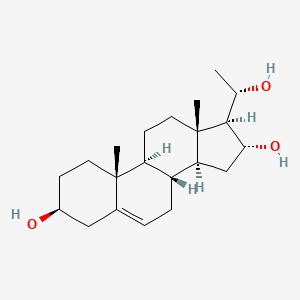
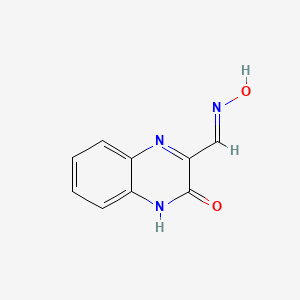
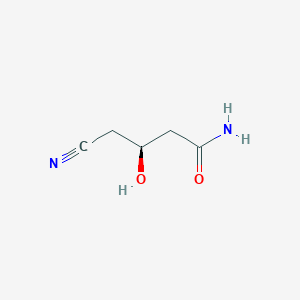
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)

![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)
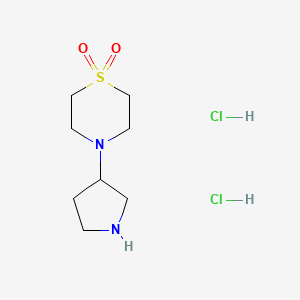
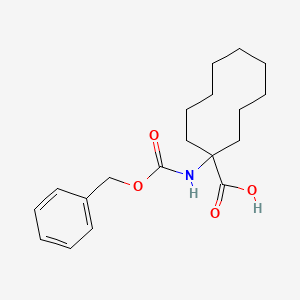
![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
